molecular formula C8H13ClN2OS B1435640 4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1803601-89-9

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B1435640
CAS RN: 1803601-89-9
M. Wt: 220.72 g/mol
InChI Key: MEDLOGRZCITXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride (4-OTHA-HCl) is an organic compound that is widely used in the scientific research field. It is a white crystalline solid with a molecular weight of 250.77 g/mol and a melting point of 170-175 °C. 4-OTHA-HCl is a versatile compound that is able to form a variety of derivatives and can be used in a variety of applications.

Scientific Research Applications

1. Neuropharmacology and Eating Disorders

  • Orexin Receptor Antagonism in Binge Eating: Studies have indicated that certain thiazol-amine derivatives can act as antagonists for orexin receptors, playing a significant role in modulating feeding, arousal, stress, and drug abuse. Specific compounds have shown efficacy in selectively reducing binge eating for highly palatable food without affecting standard food pellet intake, suggesting their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

2. Structural Chemistry and Material Science

  • Quantitative Analysis of Noncovalent Interactions: Thiazol-amine derivatives have been studied for their noncovalent interactions, revealing insights into the nature and strength of these interactions, which are crucial in drug design and material science (El-Emam et al., 2020).

3. Photodegradation and Stability Studies

  • Photo-degradation Analysis: The stability and degradation pathways of thiazole-containing compounds when exposed to light have been explored. This research is essential for understanding the storage and usage conditions of these compounds in pharmaceuticals and other applications (Wu, Hong, & Vogt, 2007).

4. Anti-inflammatory and Anticancer Applications

  • Anti-inflammatory Properties: Some thiazol-amine derivatives have shown significant anti-inflammatory activities, potentially offering therapeutic options for inflammation-related disorders (Singh, Bhati, & Kumar, 2008).
  • Anticancer Activities: Certain derivatives have been synthesized and found to exhibit comparable antiproliferative properties against human cancer cell lines to cisplatin, indicating their potential as cancer therapeutics (Matysiak et al., 2012).

5. Antibacterial and Antiviral Research

6. Synthesis and Drug Design

Biochemical Analysis

Biochemical Properties

4-(Oxan-4-yl)-1,3-thiazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are a class of compounds found in many biological systems . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, its interaction with cell signaling pathways can lead to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are important for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential impact on overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding how the compound is transported and distributed is essential for determining its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular function.

properties

IUPAC Name

4-(oxan-4-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c9-8-10-7(5-12-8)6-1-3-11-4-2-6;/h5-6H,1-4H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLOGRZCITXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CSC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.